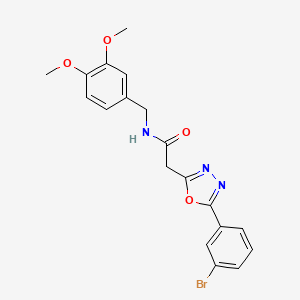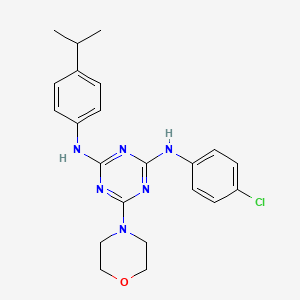
N2-(4-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .科学的研究の応用
Environmental Remediation
Use of Biosorbents for Pesticide Removal from Wastewater : Studies on lignocellulosic substrates demonstrate their effectiveness as low-cost adsorbents for removing pesticides, including triazine derivatives, from wastewater. Such materials show potential for environmental cleanup, indicating triazine compounds could be studied further for their interactions with biosorbents and application in water treatment processes (Boudesocque et al., 2008).
Antimicrobial Research
Synthesis and Antimicrobial Activities of Triazole Derivatives : Research on the synthesis of triazole compounds, which bear structural similarities to triazines, has shown that these compounds possess significant antimicrobial properties. This suggests potential pathways for developing new antimicrobial agents from triazine derivatives, highlighting the need for further investigation into their biological activity (Bektaş et al., 2007).
Biological Activity and Drug Development
Pyrimidine and Morpholinophenyl Derivatives : A study on pyrimidine linked with morpholinophenyl derivatives indicates significant larvicidal activity against certain larvae. This showcases the potential of triazine and related compounds in the development of bioactive agents, particularly in pest control and possibly in broader biological applications (Gorle et al., 2016).
Materials Science
Synthesis of Heat-Resistant Polyamides : Research involving the reaction of cyanuric chloride with morpholine, leading to the development of new polyamides, underscores the relevance of triazine derivatives in creating high-performance materials. These materials exhibit excellent thermal stability and flame retardancy, suggesting the potential of N2-(4-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine in contributing to advancements in materials science (Dinari & Haghighi, 2017).
Analytical Chemistry
Development of Spectrophotometric Reagents for Iron : The utility of triazine derivatives in forming colored complexes with metal ions, such as iron, has been explored. This provides a foundation for the use of similar compounds in analytical chemistry, particularly in the development of new reagents for the spectrophotometric determination of metals (Stookey, 1970).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-N-(4-chlorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O/c1-15(2)16-3-7-18(8-4-16)24-20-26-21(25-19-9-5-17(23)6-10-19)28-22(27-20)29-11-13-30-14-12-29/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCMZEFPHBKFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
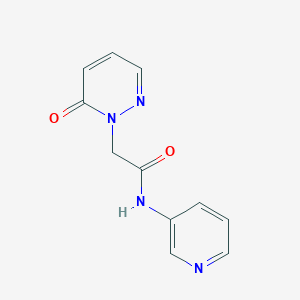
![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)
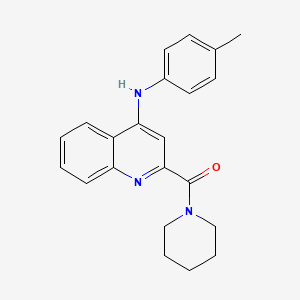

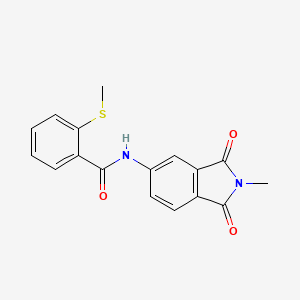
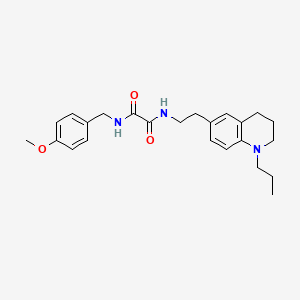
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)
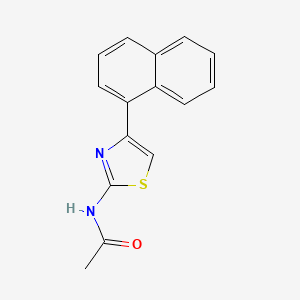
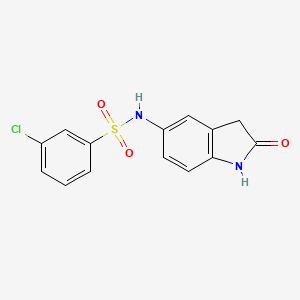

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

